molecular formula C26H27FN2O3S2 B11335845 1-[(4-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11335845
M. Wt: 498.6 g/mol
InChI Key: QWLHJZUKRVUGJF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that combines fluorophenyl, methanesulfonyl, phenylsulfanyl, and piperidine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Fluorophenyl)methanesulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methanesulfonyl groups contribute to its stability and reactivity, while the phenylsulfanyl and piperidine carboxamide groups enhance its potential biological activity.

Properties

Molecular Formula

C26H27FN2O3S2

Molecular Weight

498.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27FN2O3S2/c27-23-10-6-21(7-11-23)19-34(31,32)29-16-14-22(15-17-29)26(30)28-24-12-8-20(9-13-24)18-33-25-4-2-1-3-5-25/h1-13,22H,14-19H2,(H,28,30)

InChI Key

QWLHJZUKRVUGJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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